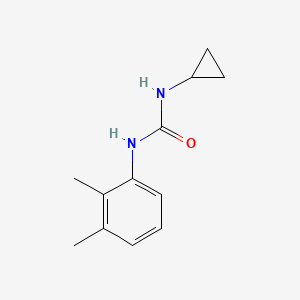
N-cyclopropyl-N'-(2,3-dimethylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-N'-(2,3-dimethylphenyl)urea, also known as CPDU, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPDU is a urea derivative that has been shown to exhibit potent biological activity, making it a valuable tool for studying various biochemical and physiological processes.
科学的研究の応用
N-cyclopropyl-N'-(2,3-dimethylphenyl)urea has been used extensively in scientific research as a tool for studying various biochemical and physiological processes. One of the most notable applications of N-cyclopropyl-N'-(2,3-dimethylphenyl)urea is in the study of protein kinase inhibitors. N-cyclopropyl-N'-(2,3-dimethylphenyl)urea has been shown to inhibit the activity of several protein kinases, including AKT, which plays a critical role in cell survival and proliferation. N-cyclopropyl-N'-(2,3-dimethylphenyl)urea has also been used to study the role of protein kinases in cancer and other diseases.
作用機序
The mechanism of action of N-cyclopropyl-N'-(2,3-dimethylphenyl)urea is not fully understood, but it is thought to involve the inhibition of protein kinases. N-cyclopropyl-N'-(2,3-dimethylphenyl)urea has been shown to bind to the ATP-binding site of protein kinases, thereby preventing the phosphorylation of downstream targets. This inhibition of protein kinase activity can lead to a variety of physiological effects, depending on the specific kinase being targeted.
Biochemical and Physiological Effects
N-cyclopropyl-N'-(2,3-dimethylphenyl)urea has been shown to exhibit a variety of biochemical and physiological effects, depending on the specific protein kinase being targeted. For example, N-cyclopropyl-N'-(2,3-dimethylphenyl)urea has been shown to induce apoptosis in cancer cells by inhibiting the activity of AKT. N-cyclopropyl-N'-(2,3-dimethylphenyl)urea has also been shown to inhibit the growth of several different types of cancer cells, including breast, prostate, and pancreatic cancer cells.
実験室実験の利点と制限
N-cyclopropyl-N'-(2,3-dimethylphenyl)urea has several advantages as a tool for scientific research, including its high potency and specificity for protein kinase inhibition. However, N-cyclopropyl-N'-(2,3-dimethylphenyl)urea also has several limitations that must be considered when using it in laboratory experiments. For example, N-cyclopropyl-N'-(2,3-dimethylphenyl)urea can be toxic to cells at high concentrations, and its effects on other signaling pathways and cellular processes are not fully understood.
将来の方向性
There are several potential future directions for research on N-cyclopropyl-N'-(2,3-dimethylphenyl)urea. One area of interest is the development of more potent and specific protein kinase inhibitors based on the structure of N-cyclopropyl-N'-(2,3-dimethylphenyl)urea. Another area of interest is the study of N-cyclopropyl-N'-(2,3-dimethylphenyl)urea in combination with other drugs or therapies for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-cyclopropyl-N'-(2,3-dimethylphenyl)urea, as well as its potential limitations as a tool for scientific research.
Conclusion
In conclusion, N-cyclopropyl-N'-(2,3-dimethylphenyl)urea is a valuable tool for scientific research due to its potent and specific inhibition of protein kinases. N-cyclopropyl-N'-(2,3-dimethylphenyl)urea has been shown to exhibit a variety of biochemical and physiological effects, making it a valuable tool for studying various cellular processes. However, N-cyclopropyl-N'-(2,3-dimethylphenyl)urea also has several limitations that must be considered when using it in laboratory experiments. Further research is needed to fully understand the potential applications and limitations of N-cyclopropyl-N'-(2,3-dimethylphenyl)urea in scientific research.
合成法
N-cyclopropyl-N'-(2,3-dimethylphenyl)urea can be synthesized using a variety of methods, including the reaction of cyclopropylamine with 2,3-dimethylphenyl isocyanate. This reaction yields N-cyclopropyl-N'-(2,3-dimethylphenyl)urea as a white crystalline solid, which can be purified using standard laboratory techniques. Other methods for synthesizing N-cyclopropyl-N'-(2,3-dimethylphenyl)urea have also been reported in the literature, including the use of alternative starting materials and reaction conditions.
特性
IUPAC Name |
1-cyclopropyl-3-(2,3-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-8-4-3-5-11(9(8)2)14-12(15)13-10-6-7-10/h3-5,10H,6-7H2,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPOVJLLISNGPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NC2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]piperidine-4-carbonitrile](/img/structure/B5310308.png)

![N~2~-(2-methoxyethyl)-N~4~-methyl-N~4~-[(1-methyl-1H-imidazol-2-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5310320.png)
![2-methoxy-4-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-furoate](/img/structure/B5310321.png)
![2-{4-[(benzylamino)methyl]-2-chloro-6-methoxyphenoxy}acetamide hydrochloride](/img/structure/B5310322.png)
![N-methyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5310330.png)
![3-(2-chloro-6-methoxy-3-quinolinyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5310334.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-6-methoxy-3-quinolinyl)acrylonitrile](/img/structure/B5310337.png)
![N-isopropyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5310350.png)
![1'-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5310352.png)
![(2R*,3S*,6R*)-5-benzoyl-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5310367.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B5310368.png)
![4-ethyl-2-methyl-5-(1-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}piperidin-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5310383.png)